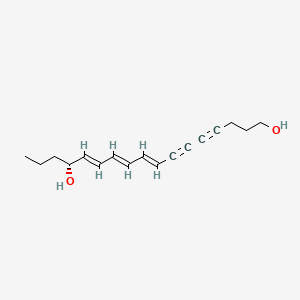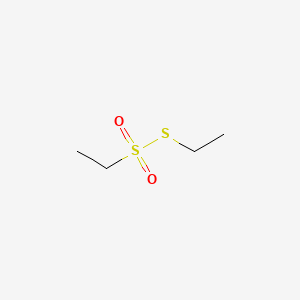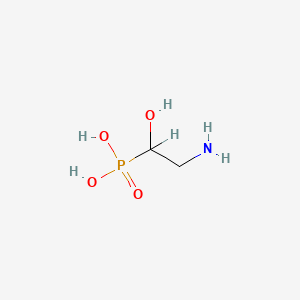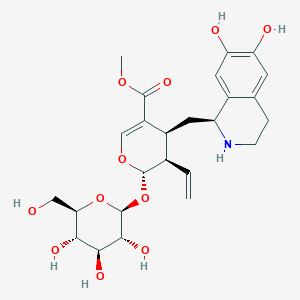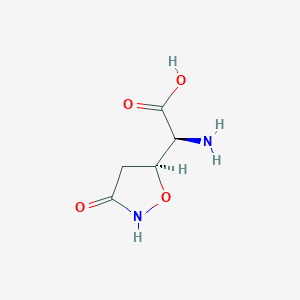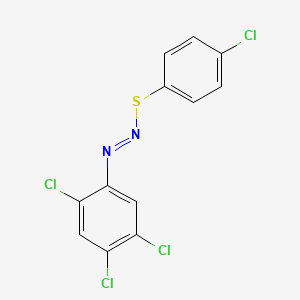
Chlorfensulphide
Vue d'ensemble
Description
Chlorfensulphide is an obsolete acaricide . Its IUPAC name is 4-chlorophenyl 2,4,5-trichlorobenzenediazosulfide . It has the molecular formula C12H6Cl4N2S .
Molecular Structure Analysis
The molecular structure of Chlorfensulphide consists of a diazene group attached to a 4-chlorophenyl group and a 2,4,5-trichlorophenyl group via a sulfanyl group .Physical And Chemical Properties Analysis
Chlorfensulphide has a molecular mass of 352.07 . It has a density of 1.5±0.1 g/cm3, a boiling point of 471.8±55.0 °C at 760 mmHg, and a flash point of 239.1±31.5 °C .Applications De Recherche Scientifique
A study by Pino et al. (1996) discusses the use of ammonium persulfate as an alternative oxidizing reagent for measuring urinary iodine, which could be relevant to the analysis of similar compounds like Chlorfensulphide (Pino, Fang, & Braverman, 1996).
Research by Verschuuren, Kroes, and den Tonkelaar (1973) on the toxicity of acaricides including Chlorfenson, a structurally related compound to Chlorfensulphide, provides insights into the toxicological profile of similar compounds (Verschuuren, Kroes, & den Tonkelaar, 1973).
Zand et al. (2007) conducted field experiments evaluating the weed suppressive ability of various herbicides, including Chlorsulfuron, which might have similarities in application or chemical properties with Chlorfensulphide (Zand et al., 2007).
A study by Ferreira et al. (2015) on cassava plants' sensitivity to various herbicides including Chlorimuron may offer insights into the effect of similar chemical agents like Chlorfensulphide on plant physiology (Ferreira et al., 2015).
Fletcher et al. (1996) examined the influence of low application rates of Chlorsulfuron on the growth and reproduction of different plant species, which could be relevant to understanding the impact of Chlorfensulphide in similar contexts (Fletcher, Pfleeger, Ratsch, & Hayes, 1996).
Ray (1984) identified the site of action of Chlorsulfuron as the enzyme acetolactate synthase, which could provide insights into the mode of action of related compounds like Chlorfensulphide (Ray, 1984).
Ai et al. (2016) explored the potential application of MoS2 nanosheets for mercury removal, which might be relevant for understanding the environmental applications of Chlorfensulphide (Ai, Ruan, Shen, & Lu, 2016).
Rao and Murthy (1960) discussed the determination of carbon disulphide by chloramine-T, which could be relevant for analytical methods involving Chlorfensulphide (Rao & Murthy, 1960).
Lewis (2010) reviewed the precipitation of metal sulphides, potentially offering insights into the precipitation reactions involving Chlorfensulphide (Lewis, 2010).
Shinada et al. (2008) evaluated a mouthwash containing chlorine dioxide, a compound that may share chemical characteristics or applications with Chlorfensulphide (Shinada et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)sulfanyl-(2,4,5-trichlorophenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2S/c13-7-1-3-8(4-2-7)19-18-17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVBWACRUUUEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SN=NC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041771, DTXSID00859712 | |
| Record name | Chlorfensulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-[(4-Chlorophenyl)sulfanyl](2,4,5-trichlorophenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorfensulphide | |
CAS RN |
2274-74-0 | |
| Record name | Chlorfensulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorfensulphide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorfensulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORFENSULPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B1G5582O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



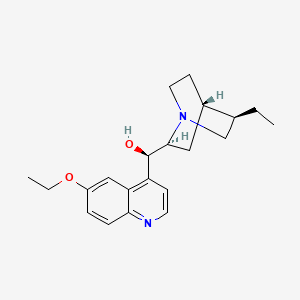

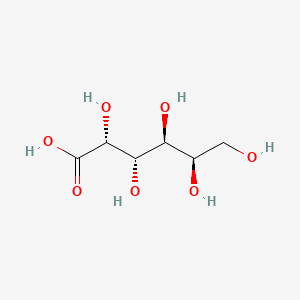


![Benzo[b]naphtho[2,1-d]thiophene](/img/structure/B1197495.png)

